molecular formula C11H17N3 B1483835 3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-amine CAS No. 2098019-33-9

3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-amine

Cat. No.: B1483835
CAS No.: 2098019-33-9
M. Wt: 191.27 g/mol
InChI Key: UNMGMDPGRFTDOV-UHFFFAOYSA-N
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Description

3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Biological Activity

3-Cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring with cyclobutyl and cyclopropylmethyl substituents. This unique configuration may contribute to its biological properties.

Molecular Formula: C11_{11}H16_{16}N4_{4}

Molecular Weight: 204.27 g/mol

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in various signaling pathways. The compound may exhibit inhibitory effects on certain kinases or receptors, similar to other pyrazole derivatives that have been studied for their pharmacological potential.

1. Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, may possess anticancer properties. A study focusing on related compounds demonstrated their ability to inhibit polo-like kinase 4 (PLK4), which is crucial for centriole biogenesis and has been implicated in cancer progression .

2. Cannabinoid Receptor Modulation

Another area of interest is the modulation of cannabinoid receptors. Similar pyrazole compounds have shown promise as antagonists at the cannabinoid type 1 (CB1) receptor, which is involved in appetite regulation and metabolic processes . This suggests potential applications in treating obesity and metabolic disorders.

Case Studies

Several studies have investigated the biological activities of compounds structurally similar to this compound:

Study Compound Activity Findings
Diaryl-Pyrazole DerivativesCB1 AntagonismPotent binding affinities with K(i) < 5 nM, suggesting potential for obesity treatment.
PLK4 InhibitorsAnticancerInhibition of PLK4 led to reduced cell proliferation in cancer models.

Properties

IUPAC Name

5-cyclobutyl-2-(cyclopropylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-11-6-10(9-2-1-3-9)13-14(11)7-8-4-5-8/h6,8-9H,1-5,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMGMDPGRFTDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN(C(=C2)N)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.